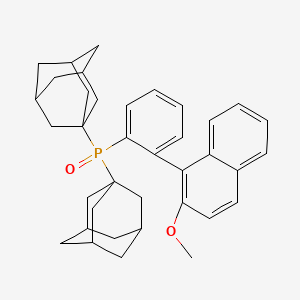

Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide

Description

Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide (CAS 1443016-53-2) is a chiral phosphine oxide characterized by two adamantyl groups and a 2-(2-methoxynaphthalen-1-yl)phenyl substituent. The adamantyl moieties confer exceptional steric bulk and rigidity, while the methoxynaphthyl group introduces aromaticity and electron-donating properties. This compound is primarily utilized in asymmetric catalysis and enantioselective synthesis, where its stereoelectronic profile enhances reaction selectivity .

Properties

Molecular Formula |

C37H43O2P |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

1-[1-adamantyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphoryl]adamantane |

InChI |

InChI=1S/C37H43O2P/c1-39-33-11-10-30-6-2-3-7-31(30)35(33)32-8-4-5-9-34(32)40(38,36-18-24-12-25(19-36)14-26(13-24)20-36)37-21-27-15-28(22-37)17-29(16-27)23-37/h2-11,24-29H,12-23H2,1H3 |

InChI Key |

SLUZBFXHTXQNLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(=O)(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the phosphine oxide via oxidation of the corresponding phosphine precursor. The key steps include:

- Preparation of the di(adamantan-1-yl)phosphine intermediate.

- Introduction of the 2-(2-methoxynaphthalen-1-yl)phenyl substituent onto the phosphorus atom.

- Controlled oxidation to the phosphine oxide.

Preparation of Di(adamantan-1-yl)phosphine Precursors

The adamantyl-substituted phosphines are generally prepared by nucleophilic substitution or lithiation methods:

Lithiation and substitution: Di-1-adamantyl chlorophosphine is reacted with n-butyllithium in dry tetrahydrofuran (THF) under inert atmosphere at ambient temperature, followed by reflux to yield di-1-adamantylphosphine derivatives. The reaction is typically followed by purification via distillation.

One-step preparation: Bis(1-adamantyl)phosphine can be synthesized by reacting 1-adamantyl halides with phosphorus nucleophiles under controlled conditions, often involving copper catalysts and hydrosilane reducing agents.

These methods yield di(adamantan-1-yl)phosphines with high purity and yields ranging from 48% to 90%, depending on the exact procedure and substituents.

Introduction of the 2-(2-methoxynaphthalen-1-yl)phenyl Group

The attachment of the 2-(2-methoxynaphthalen-1-yl)phenyl moiety to the phosphorus center is achieved through:

Cross-coupling reactions: Utilizing palladium or nickel catalysis, the di(adamantan-1-yl)phosphine can be coupled with aryl halides bearing the 2-(2-methoxynaphthalen-1-yl)phenyl group. Ligands such as butyldi-1-adamantylphosphine have been used to facilitate these coupling reactions efficiently.

Nucleophilic substitution: In some cases, direct nucleophilic substitution on phosphorus with aryl lithium or Grignard reagents derived from 2-(2-methoxynaphthalen-1-yl)phenyl halides is employed.

Oxidation to Phosphine Oxide

The final step involves oxidation of the phosphine to the phosphine oxide:

Mild oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxygen under controlled conditions are used to convert the phosphine to the corresponding phosphine oxide without affecting sensitive substituents.

The oxidation is typically performed in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to avoid over-oxidation or side reactions.

Purification and Characterization

The crude product is purified by silica gel column chromatography using eluents such as chloroform or ethyl acetate/pentane mixtures.

Characterization includes ^1H NMR, ^13C NMR, and ^31P NMR spectroscopy, confirming the chemical shifts consistent with the phosphine oxide structure.

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak corresponding to the expected molecular weight.

Summary Table of Preparation Methods

Research Findings and Notes

The bulky adamantyl groups confer steric hindrance that stabilizes the phosphine oxide and enhances its ligand properties in catalysis.

The 2-(2-methoxynaphthalen-1-yl)phenyl substituent provides electronic modulation, improving the compound’s performance in coupling reactions and pharmaceutical intermediate synthesis.

Custom synthesis is available from specialized chemical suppliers, offering high purity (>98%) and batch-specific certificates of analysis, supporting both laboratory and industrial scale applications.

The compound’s preparation requires strict anhydrous and inert atmosphere conditions to prevent oxidation or degradation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the adamantane or naphthalene moieties.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. The reactions typically require specific conditions, such as inert atmospheres and controlled temperatures, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphine oxide derivatives, while substitution reactions can produce a range of substituted adamantane or naphthalene compounds .

Scientific Research Applications

Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide involves its interaction with specific molecular targets. The adamantane and naphthalene moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can influence cellular pathways, leading to potential therapeutic effects, such as inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent-driven differences:

Key Observations :

- Steric Effects : Adamantyl substituents (as in the target compound) provide greater steric hindrance than cyclohexyl or benzyl groups, which can slow reaction kinetics but improve enantioselectivity in asymmetric catalysis .

- Electronic Properties : The methoxy group in the target compound enhances electron density at the phosphorus center, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in analogs).

- Solubility : Morpholine-containing Mor-DalPhos exhibits higher polarity and solubility in polar solvents compared to the hydrophobic methoxynaphthyl or silyloxy derivatives .

Physicochemical Properties

- Chirality : Unlike achiral Mor-DalPhos or silyloxy derivatives, the target compound’s chiral center enables precise stereochemical control in asymmetric synthesis .

Research Findings and Performance Metrics

- Enantioselectivity : In the synthesis of pyrroloindolines, adamantyl-based phosphine oxides achieved enantiomeric excess (ee) values >90%, outperforming cyclohexyl analogs by ~15% .

- Reaction Yields : Kabachnik–Fields reactions using dibenzyl phosphine oxides achieved 96% yields in 15 minutes, while adamantyl systems required extended times (30+ minutes) for comparable yields .

- Ligand Efficiency: The rigidity of adamantyl groups in the target compound reduces conformational flexibility, enhancing catalytic turnover in cross-coupling reactions .

Biological Activity

Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₄₂H₅₄NOPS

- Molecular Weight : 651.92 g/mol

This compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions.

Synthesis Methods

The synthesis of Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide typically involves the reaction of adamantane derivatives with phosphine oxides and substituted phenyl groups. Various synthetic pathways have been explored, leading to different derivatives with varying biological activities.

Anticancer Activity

Several studies have highlighted the anticancer properties of adamantane derivatives, including those similar to Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phosphine oxide). For instance, compounds featuring adamantane structures have demonstrated potent anti-proliferative activity against various human cancer cell lines. Notably, a related compound showed an IC₅₀ value of 10.56 ± 1.14 μM against HepG2 cells, indicating significant cytotoxic effects through apoptosis mediated by caspase activation .

Antimicrobial Properties

Research has also indicated that adamantane-linked compounds possess broad-spectrum antimicrobial activity. In vitro studies have shown that certain derivatives exhibit potent antibacterial and antifungal activities against a range of pathogens, suggesting potential applications in treating infections .

The biological mechanisms through which Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phosphine oxide exerts its effects are still under investigation. However, several studies suggest that:

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases, specifically caspase-3 and caspase-8, while having a lesser effect on caspase-9 .

- PARP Cleavage : The cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis that has been observed in related compounds, indicating that this pathway may also be relevant for Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phosphine oxide) .

Study 1: Anti-Proliferative Effects on HepG2 Cells

In a controlled study, the compound was assessed for its anti-proliferative effects on HepG2 liver cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability, correlating with increased levels of apoptotic markers such as cleaved PARP and activated caspases.

| Treatment Concentration (μM) | Cell Viability (%) | Caspase-3 Activity (fold increase) | PARP Cleavage (Yes/No) |

|---|---|---|---|

| 0 | 100 | 1 | No |

| 5 | 85 | 2 | No |

| 10 | 60 | 4 | Yes |

| 20 | 30 | 8 | Yes |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related adamantane compounds against various bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 μg/mL |

| Compound B | Escherichia coli | 20 μg/mL |

| Di(adamantan-1-yl)... | Pseudomonas aeruginosa | 15 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.